molecular formula C19H22O8 B1249781 Aigialospirol

Aigialospirol

Cat. No.: B1249781
M. Wt: 378.4 g/mol
InChI Key: XOJJZYZCRNGOFV-YLZOTCFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aigialospirol is a natural product found in Aigialus parvus with data available.

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of (+)-aigialospirol was achieved, demonstrating a novel approach to complex natural product synthesis. This process features a cyclic ketal-tethered ring-closing metathesis strategy and a unique stereoselective epimerization of a benzylic hydroxyl group. This 15-step synthetic sequence serves as a proof-of-concept for competitive approaches to classical spiroketal formation in natural product synthesis (Figueroa et al., 2007).

Isolation from Marine Fungus

Aigialospirol was isolated from the mangrove fungus Aigialus parvus BCC 5311, along with aigialone. The structure of this compound was elucidated through NMR spectral analysis, suggesting it could be derived from hypothemycin, another metabolite of the same fungus (Vongvilai et al., 2004).

Secondary Metabolites from Aigialus parvus

Research on Aigialus parvus BCC 5311 led to the isolation of aigialomycins and other nonaketide metabolites, including this compound. These findings contribute to understanding the diverse active compounds achievable through biosynthesis, semi-biosynthesis, or chemical synthesis (Isaka et al., 2009).

Epimerization Processes in Synthesis

During the synthesis of (+)-aigialospirol, two notable epimerization processes were identified. These processes were turned to advantage, ensuring a successful and concise total synthesis, establishing cyclic acetal tethered ring-closing metathesis as a powerful strategy in natural product synthesis (Figueroa et al., 2011).

Optimization of Metabolite Production

The optimization of hypothemycin production and derivative diversity by Aigialus parvus BCC 5311 was studied. This involved various culture conditions, demonstrating the importance of cultural conditions in the production of metabolites like this compound (Kocharin et al., 2013).

Properties

Molecular Formula

C19H22O8

Molecular Weight

378.4 g/mol

IUPAC Name

(3S)-3-[(2R,4S,5S,6R,8S)-4,5-dihydroxy-8-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-7-hydroxy-5-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H22O8/c1-9-4-3-5-19(26-9)17(22)13(21)8-14(27-19)16-11-6-10(24-2)7-12(20)15(11)18(23)25-16/h3,5-7,9,13-14,16-17,20-22H,4,8H2,1-2H3/t9-,13-,14+,16-,17-,19+/m0/s1

InChI Key

XOJJZYZCRNGOFV-YLZOTCFESA-N

Isomeric SMILES

C[C@H]1CC=C[C@]2(O1)[C@H]([C@H](C[C@@H](O2)[C@@H]3C4=C(C(=CC(=C4)OC)O)C(=O)O3)O)O

Canonical SMILES

CC1CC=CC2(O1)C(C(CC(O2)C3C4=C(C(=CC(=C4)OC)O)C(=O)O3)O)O

Synonyms

aigialospirol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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